Reboxetine mesylate
Description
Significance of Reboxetine (B1679249) Mesylate as a Selective Norepinephrine (B1679862) Reuptake Inhibitor (SNRI) in Research
Reboxetine mesylate is distinguished in pharmacological research for its potent and selective inhibition of the norepinephrine transporter (NET). rndsystems.comsigmaaldrich.com This selectivity provides a significant advantage in research settings, allowing for the specific investigation of the role of norepinephrine in various physiological and pathological processes. nih.gov Unlike many other antidepressants, such as tricyclic antidepressants (TCAs), which often interact with multiple neurotransmitter receptors, this compound exhibits a more focused mechanism of action. kobe-u.ac.jp
The primary action of this compound is to block the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. patsnap.com This inhibition leads to an increased concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. patsnap.comtg.org.au This specific action has made reboxetine a valuable tool in preclinical and clinical research aimed at understanding the neurobiology of mood disorders. researchgate.net
The selectivity of reboxetine for the norepinephrine transporter over the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT) is a key feature of its pharmacological profile. rndsystems.comresearchgate.net Research has demonstrated that reboxetine has a high affinity for NET, with significantly lower affinity for SERT and DAT. rndsystems.comsigmaaldrich.com This high degree of selectivity allows researchers to dissect the specific contributions of the noradrenergic system to various central nervous system functions and disorders. nih.gov
In vitro and in vivo studies have consistently highlighted the selectivity of reboxetine. For instance, studies in rat brain synaptosomes have quantified its inhibitory potency, revealing a nanomolar affinity for NET, while its affinity for SERT and DAT is in the micromolar range. sigmaaldrich.com This clear separation in binding affinities underscores its utility as a selective research compound. Furthermore, this compound displays weak affinity for various other receptors, including muscarinic, histaminergic H1, adrenergic α1, and dopaminergic D2 receptors, further solidifying its specificity. medchemexpress.com
Table 1: Inhibitory Potency of this compound at Monoamine Transporters
| Transporter | Organism/Tissue | Measurement | Value |
| Norepinephrine Transporter (NET) | Rat | K_i | 1.1 nM rndsystems.com |
| Serotonin Transporter (SERT) | Rat | K_i | 129 nM rndsystems.com |
| Dopamine Transporter (DAT) | Rat | K_i | >10000 nM rndsystems.com |
| Norepinephrine Transporter (NET) | Rat Hippocampal Synaptosomes | IC_50 | 8.5 nM sigmaaldrich.com |
| Serotonin Transporter (SERT) | Rat Hippocampal Synaptosomes | IC_50 | 6.9 µM sigmaaldrich.com |
| Dopamine Transporter (DAT) | Rat Striatal Synaptosomes | IC_50 | 89 µM sigmaaldrich.com |
Role of this compound as a Pharmacological Probe for Noradrenergic System Investigations
The selective action of this compound makes it an invaluable pharmacological probe for investigating the functions of the noradrenergic system. sigmaaldrich.com By modulating norepinephrine levels in a controlled manner, researchers can explore the downstream effects on neuronal circuits, behavior, and pathophysiology.
One area of research where reboxetine has been instrumental is in understanding the role of norepinephrine in cognitive functions such as attention and mood regulation. patsnap.com Studies have utilized reboxetine to investigate how enhanced noradrenergic transmission impacts these processes. patsnap.com For example, research has shown that reboxetine can increase dopamine levels in the frontal cortex of mice, an effect that is particularly pronounced in the absence of the enzyme catechol-O-methyltransferase (COMT). researchgate.net This finding highlights the intricate interplay between different neurotransmitter systems and the utility of reboxetine in uncovering these connections.
Furthermore, reboxetine has been employed to study the physiological effects of noradrenergic stimulation in various brain regions. For instance, it has been observed to modulate hippocampal theta oscillations, which are important for learning and memory, in a manner that is dependent on the environment and behavior of the subject. researchgate.net
The application of reboxetine as a research tool extends beyond the central nervous system. It has been used to investigate the role of the noradrenergic system in peripheral tissues. rndsystems.com An interesting and more recent application of reboxetine as a pharmacological tool is in the study of addiction. Research has indicated that reboxetine can inhibit the function of nicotinic acetylcholine (B1216132) receptors (nAChR), suggesting its potential use in investigating mechanisms of nicotine (B1678760) dependence and developing smoking cessation therapies. sigmaaldrich.com This demonstrates the broad utility of this compound as a probe to explore the diverse functions of the noradrenergic system and its interactions with other signaling pathways.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTZMJIMMUNLQD-STYNFMPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045690 | |
| Record name | Reboxetine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98769-84-7 | |
| Record name | Reboxetine mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98769-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Reboxetine mesylate [USAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098769847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reboxetine mesylate | |
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| Record name | 98769-84-7 | |
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| Record name | REBOXETINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94J81YNNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Stereochemical Aspects and Structural Elucidation of Reboxetine Mesylate
Enantiomeric Forms and Chiral Purity Considerations in Reboxetine (B1679249) Mesylate Research
The stereochemistry of reboxetine is a critical factor in its pharmacological activity. The differential effects of its enantiomers have led to distinct research applications for both the pure eutomer and the racemic mixture.
(S,S)-(+)-Reboxetine (Esreboxetine) as the Eutomer for Specific Research Applications
The (S,S)-(+)-enantiomer of reboxetine, also known as esreboxetine (B1671265), is recognized as the eutomer, the enantiomer with the more potent pharmacological activity. Research has indicated that the (S,S)-enantiomer is significantly more active than the racemic mixture in various studies. Consequently, esreboxetine has been the focus of specific research applications, particularly in the investigation of its therapeutic potential for conditions such as neuropathic pain. chegg.com The development of (S,S)-reboxetine succinate (B1194679) for pain-related indications underscores the importance of isolating this specific enantiomer for targeted therapeutic research.
Advanced Structural Characterization Techniques for Reboxetine Mesylate
The precise three-dimensional arrangement of atoms in this compound is fundamental to understanding its physicochemical properties and biological interactions. Advanced analytical techniques have been instrumental in elucidating its complex structure.
Microcrystal Electron Diffraction (MicroED) for Atomic 3D Structure Determination
A significant breakthrough in the structural analysis of this compound came with the application of Microcrystal Electron Diffraction (MicroED). nih.govresearchgate.net This powerful technique is capable of determining the atomic 3D structures of small molecules from micro- and nanosized crystals, which are often too small for conventional X-ray diffraction methods. nih.govresearchgate.nethhu.dersc.organu.edu.au For the first time, the atomic structure of racemic this compound was solved using MicroED, providing unprecedented detail about its solid-state conformation. nih.govresearchgate.net The study revealed that racemic this compound crystallizes in a centrosymmetric monoclinic P 21/c space group with a resolution of 0.73 Å. nih.govresearchgate.net This high-resolution data offered crucial insights into the drug's formulation state, including its conformers and salt forms. nih.govresearchgate.net
Crystallographic Analysis of this compound
Crystallographic analysis has been essential in characterizing the solid-state structure of this compound. X-ray powder diffraction has been used to solve and refine the crystal structure of different forms of racemic this compound. researchgate.netesmed.org One study identified a new polymorphic form (Form 2) which crystallizes in the P2 1 /c space group. researchgate.net The crystal structure is characterized by strong N–H···O hydrogen bonds that link the cations and anions into zig-zag chains. researchgate.net These detailed crystallographic studies provide fundamental information about the packing interactions and molecular arrangement within the crystal lattice. nih.gov
Interactive Data Table: Crystallographic Data for Racemic this compound (Form 1)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 21/c |
| a (Å) | 20.00 |
| b (Å) | 5.49 |
| c (Å) | 19.06 |
| α (°) | 90.000 |
| β (°) | 107.338 |
| γ (°) | 90.000 |
| Resolution (Å) | 0.73 |
Source: nih.govresearchgate.net
Interactive Data Table: Crystallographic Data for Racemic this compound (Form 2)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2 1 /c |
| a (Å) | 14.3054(8) |
| b (Å) | 18.0341(4) |
| c (Å) | 16.7924(11) |
| β (°) | 113.4470(17) |
| Volume (ų) | 3974.47(19) |
| Z | 8 |
Source: researchgate.net
Synthetic Chemistry and Process Development of Reboxetine Mesylate
Evolution of Synthetic Routes to Reboxetine (B1679249) Mesylate
The journey from early laboratory-scale syntheses to modern industrial production of Reboxetine Mesylate reflects a commitment to process optimization and green chemistry principles.
Initial syntheses of reboxetine often involved classical resolution methods to separate the desired (S,S)-enantiomer from the racemic mixture. researchgate.netresearchgate.net One of the early methods for producing racemic this compound involved a multi-step process that was ultimately inefficient and generated significant waste. psu.edu This process suffered from low yields and complex procedures, which hindered its throughput. researchgate.net A key issue was the late-stage resolution, which inherently discarded more than half of the synthesized material. psu.edu Furthermore, the synthesis employed chloroacetyl chloride to construct the morpholine (B109124) ring, which resulted in an intermediate at an incorrect oxidation state, necessitating a subsequent reduction step with a potent metal hydride reagent. psu.edu
Contemporary approaches to reboxetine synthesis have focused on enantiospecific methods to avoid the inefficiencies of classical resolution. researchgate.netrsc.org A pivotal development was the redevelopment of the commercial process, which optimized the synthesis of (±)-reboxetine methanesulfonate (B1217627) from cinnamyl alcohol. acs.org This redeveloped process was designed to minimize the formation of impurities and simplify processing, leading to substantial improvements in yield and throughput, making it suitable for large-scale production. acs.org
A significant advancement in the synthesis of (S,S)-reboxetine was the adoption of a "green chemistry" approach. researchgate.netpsu.edursc.org This involved replacing the classical resolution with an enantiospecific synthesis that incorporated several key innovations:
Sharpless Asymmetric Epoxidation: This reaction establishes the required stereochemistry early in the synthetic sequence. researchgate.netrsc.org
Enzymatic Protection: An enzymatic process is used for the selective protection of a primary alcohol, avoiding the poor regioselectivity of previous methods. researchgate.netrsc.org
Efficient Morpholine Ring Construction: A new, more efficient method for constructing the chiral morpholine ring was developed. researchgate.netrsc.org
Further refinements included optimizing reaction conditions and solvent use. For instance, toluene (B28343) was adopted as a single solvent for several steps, eliminating the need for dimethyl carbonate and multiple solvent exchanges. acs.org The acylation step was improved by using Schotten-Baumann conditions, resulting in a cleaner reaction. acs.org
Enantiospecific Synthesis of Reboxetine and its Stereoisomers
The pharmacological activity of reboxetine resides primarily in the (S,S)-enantiomer. rsc.org Consequently, the development of synthetic routes that directly produce this stereoisomer in high purity has been a major focus of research.
The Sharpless asymmetric epoxidation of cinnamyl alcohol has become a cornerstone of modern enantiospecific syntheses of reboxetine. researchgate.netacs.orgthieme-connect.com This reaction allows for the early and highly selective establishment of the two chiral centers required for the (S,S)-enantiomer. acs.org The synthesis commences with the epoxidation of cinnamyl alcohol to yield (R,R)-phenylglycidol, which can be achieved with high enantiomeric excess. researchgate.netacs.org This intermediate is then reacted with 2-ethoxyphenol (B1204887) to form a key diol intermediate, which is further processed to yield (S,S)-reboxetine. acs.orgnewdrugapprovals.org
Another key asymmetric transformation employed is the dynamic kinetic resolution-mediated asymmetric transfer hydrogenation (ATH) of 2-benzoyl morpholine-3-ones. nih.govrsc.org This method allows for the stereoselective synthesis of reboxetine with simultaneous control over two adjacent stereocenters. acs.org
| Asymmetric Reaction | Key Reagents/Catalysts | Intermediate Formed | Significance |
|---|---|---|---|
| Sharpless Asymmetric Epoxidation | Titanium(IV) isopropoxide, Diethyl tartrate, tert-Butyl hydroperoxide | (R,R)-phenylglycidol | Establishes the two chiral centers early in the synthesis with high enantioselectivity. researchgate.netacs.org |
| Asymmetric Transfer Hydrogenation (ATH) | (S,S)–RuCl(TsDPEN) L3 | (2R,3S)- and (2S,3R)-2-(hydroxyphenylmethyl)morpholin-3-ones | Provides stereoselective control of two contiguous stereogenic centers in a single step. nih.govacs.org |
Biocatalysis has emerged as a powerful tool in the synthesis of reboxetine, offering high selectivity and milder reaction conditions. acs.orgmdpi.com A notable application is the selective acetylation of a diol intermediate. mdpi.com Conventional chemical acetylation methods often lead to diacetylation and poor regioselectivity. mdpi.com In contrast, the use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), allows for highly regioselective mono-acetylation with high yield. acs.orgmdpi.com This enzymatic step was a key component in an improved commercial-scale synthesis of (S,S)-reboxetine. researchgate.netrsc.orgacs.org
The advantages of using biocatalysts like CALB include:
High Regioselectivity: The enzyme selectively acetylates the desired hydroxyl group. acs.orgmdpi.com
High Yield: The reaction proceeds with excellent conversion to the desired product. mdpi.com
Milder Conditions: Enzymatic reactions are typically run under mild temperature and pH conditions. acs.org
Reduced Waste: The high selectivity minimizes the formation of byproducts. acs.org
The construction of the chiral morpholine ring is a critical step in the synthesis of reboxetine. Various methodologies have been developed to achieve this with high stereocontrol.
One approach involves the stereospecific synthesis of (S,S)-reboxetine starting from commercially available (S)-3-amino-1,2-propanediol. acs.org This method involves the formation of an amide intermediate, which is then cyclized to form the morpholine ring. acs.org
Another strategy utilizes an N-bromosuccinimide (NBS)-induced electrophilic multicomponent reaction. figshare.comnih.govacs.org This reaction can be used to synthesize a key morpholine intermediate with a handle that allows for further functionalization to produce reboxetine. acs.org
A concise and stereoselective synthesis of all four stereoisomers of reboxetine has been developed based on a dynamic kinetic resolution-driven asymmetric transfer hydrogenation of 2-benzoylmorpholin-3-ones. thieme-connect.com This process allows for the efficient construction of the morpholine ring with excellent control over the stereochemistry. thieme-connect.com The synthesis of (S,S)-reboxetine has also been achieved through the selective oxidation of an N-protected hydroxymethylmorpholine and an aryl-chromium-mediated aromatic nucleophilic substitution. acs.orgnih.gov
Integration of Green Chemistry Principles in this compound Chemical Development
The chemical development of reboxetine, particularly its more active (S,S)-enantiomer, has been a notable case study in the application of green chemistry principles within the pharmaceutical industry. Initial manufacturing processes were characterized by high levels of waste, prompting significant redevelopment to improve both efficiency and environmental performance.
Early synthetic routes for (±)-reboxetine mesylate and its subsequent conversion to the enantiomerically pure (S,S)-reboxetine succinate (B1194679) were inefficient from a green chemistry standpoint. psu.edu A key issue was the use of a late-stage classical resolution, which inherently meant that at least half of the material from the racemic synthesis was discarded as waste. The process also involved the formation and subsequent breaking of the mesylate salt, an additional step that generated substantial unnecessary chemical waste.
To address these shortcomings, Pfizer implemented a revised synthetic strategy guided by green chemistry metrics. psu.edursc.org A major improvement was the development of an enantiospecific synthesis that eliminated the wasteful resolution step. psu.edu This new route featured several key innovations:
Sharpless Asymmetric Epoxidation: This reaction established the required stereochemistry early in the synthetic sequence, starting from trans-cinnamyl alcohol. psu.edursc.org
Enzymatic Protection: An enzymatic process was used for the selective protection of a primary alcohol, showcasing the use of biocatalysis for improved selectivity. psu.edursc.org
Efficient Morpholine Construction: A novel and more efficient method for constructing the chiral morpholine ring was introduced. psu.edursc.org
The impact of these improvements can be quantified by comparing the different synthetic routes starting from the common raw material, trans-cinnamyl alcohol.
Table 1: Comparison of Synthetic Routes for Reboxetine based on Process Efficiency
| Synthetic Route | Key Features | Waste Reduction Outcome |
| Initial Racemic Synthesis | Late-stage classical resolution; Unnecessary mesylate salt formation and breaking. psu.edu | High levels of process waste; More than half of the material is discarded. psu.edu |
| Early Resolution Route | Resolution of the (±)-amino alcohol moved to the first step; Avoided isolation of the (±)-mesylate salt. psu.edu | 55% reduction in input materials compared to the initial route. psu.edu |
| Enantiospecific Synthesis | Sharpless epoxidation; Enzymatic protection; Efficient chiral morpholine construction. psu.edursc.org | Over 90% reduction in waste produced by the synthesis. psu.edursc.orgrsc.org |
A critical aspect of greening the reboxetine synthesis involved the careful selection of solvents and reagents to minimize environmental impact. The original Pharmacia process utilized several undesirable substances. psu.edu For example, dichloromethane, a halogenated solvent with significant environmental and health concerns, was used in the salt-breaking steps. psu.edu The synthesis also relied on strong and hazardous metal hydride reducing agents like Vitride™ (sodium bis(2-methoxyethoxy)aluminum hydride).
Process redevelopment focused on replacing these materials with more sustainable alternatives. Key changes included:
Switching the epoxidation reagent from monoperoxyphthalic acid to peracetic acid, which simplified the work-up and reduced waste. mdpi.com
Replacing dioxane as a solvent in the ring-opening reaction with water, using a phase transfer catalyst to facilitate the reaction in a more environmentally benign medium. mdpi.com
Engaging in early planning for the recovery and recycling of expensive solvents with a high life-cycle impact, such as tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). psu.edu
Synthesis of this compound Analogues and Research Probes
The core structure of reboxetine has served as a valuable template for the synthesis of specialized analogues used as research probes, particularly in the fields of neuroimaging and metabolic studies.
To visualize and study the norepinephrine (B1679862) transporter (NET) in the living brain, researchers have developed various reboxetine analogues labeled with positron-emitting (¹¹C, ¹⁸F) or single-photon-emitting (¹²³I) radionuclides. ugent.benih.gov These radioligands are essential tools for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging, which are crucial for drug development and understanding neurological disorders. ugent.be
¹¹C-Labeled Analogues: Several carbon-11 (B1219553) labeled reboxetine derivatives have been synthesized for PET imaging. nih.gov A prominent example is (S,S)-[¹¹C]MeNER, an O-methylated derivative. nih.govabx.de The radiosynthesis typically involves the O-methylation of a suitable N-Boc protected phenol (B47542) precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I), followed by acidic removal of the Boc protecting group. nih.govsnmjournals.org These tracers have been successfully used in PET studies to map the distribution of NETs in the brains of nonhuman primates. nih.govsnmjournals.org
¹⁸F-Labeled Analogues: Fluorine-18 is a widely used PET isotope due to its longer half-life compared to carbon-11. The synthesis of ¹⁸F-labeled reboxetine analogues, such as (S,S)-2-[α-(2-(2-[¹⁸F]fluoroethoxy)phenoxy)benzyl]morpholine ([(¹⁸F]FRB), has been developed. nih.gov A common strategy involves a three-step procedure: (1) synthesis of a fluoroalkylating agent like 1-bromo-2-[¹⁸F]fluoroethane via nucleophilic substitution with no-carrier-added [¹⁸F]fluoride; (2) reaction of this agent with a desethyl-reboxetine precursor; and (3) deprotection to yield the final radioligand. nih.govnih.gov The goal is to create tracers with moderate lipophilicity, which allows for good penetration into the brain while minimizing non-specific binding. nih.gov
¹²³I-Labeled Analogues: For SPECT imaging, iodine-123 labeled analogues have been created. ugent.beresearchgate.net The synthesis of compounds like [¹²³I]-(S,S)-IPBM and (S,S)-[¹²³I]INER has been reported. ugent.beresearchgate.net Research has highlighted the critical importance of stereochemistry, as different stereoisomers of these iodinated analogues can exhibit significantly different affinities and selectivities for the NET, sometimes in a species-dependent manner. researchgate.net
Table 2: Selected Radiolabeled Reboxetine Analogues for Neurotransmitter Transporter Imaging
| Radioligand | Isotope | Imaging Modality | Key Precursor | Reference |
| (S,S)-[¹¹C]MeNER | ¹¹C | PET | (2S,3S)-Desethylreboxetine | abx.de |
| (S,S)-[¹¹C]3-F-methylreboxetine | ¹¹C | PET | N-Boc phenol precursor | snmjournals.org |
| [(¹⁸F]FRB | ¹⁸F | PET | (S,S)-N-Boc-desethylRB | nih.gov |
| (S,S)-[¹⁸F]FMeNER-D₂ | ¹⁸F | PET | Not specified | snmjournals.orgthno.org |
| [¹²³I]-(S,S)-IPBM | ¹²³I | SPECT | Not specified | ugent.be |
| (S,S)-[¹²³I]INER | ¹²³I | SPECT | Not specified | researchgate.net |
Stable isotope labeling, most commonly with deuterium (B1214612) (D), is a powerful technique used in pharmaceutical research. medchemexpress.comacs.org Incorporating deuterium into a drug molecule creates a "heavy" version that is chemically similar to the original but can be easily distinguished by mass spectrometry. These labeled compounds are invaluable as internal standards for highly accurate quantification in bioanalytical assays during drug development and for investigating metabolic pathways. medchemexpress.comaxios-research.com
Reboxetine-d₅ mesylate is a deuterium-labeled version of this compound. medchemexpress.commedchemexpress.comchemicalbook.com It serves as a well-characterized chemical reference standard for applications such as analytical method development, method validation, and quality control during the synthesis and formulation stages of drug development. axios-research.com
The introduction of deuterium can also influence the metabolic profile of a drug. medchemexpress.com Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, deuteration at a site of metabolic attack can slow down metabolism, a strategy sometimes used to improve a drug's pharmacokinetic properties. biorxiv.org In the context of reboxetine analogues, deuteration has been used to enhance metabolic stability for PET tracers. For instance, a tetradeuterated version of a fluoroethoxy reboxetine analogue, [(¹⁸F]FRB-D₄), was synthesized to reduce in vivo defluorination and improve its characteristics as an imaging agent. nih.govnih.gov
Table 3: Properties of (S,S)-Reboxetine-d5
| Property | Value |
| Alternate Name | (S)-2-((S)-(2-ethoxyphenoxy)(phenyl)methyl)morpholine-D5 |
| Molecular Formula | C₁₉H₁₈NO₃D₅ |
| Molecular Weight | 318.43 |
| Primary Use | Analytical reference standard; Mechanistic studies. medchemexpress.comaxios-research.com |
Molecular Pharmacology and Receptor Interaction Mechanisms of Reboxetine Mesylate
Selective Norepinephrine (B1679862) Reuptake Inhibition by Reboxetine (B1679249) Mesylate
Reboxetine mesylate's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter. patsnap.comtg.org.auscbt.com By blocking NET, reboxetine increases the synaptic concentration of norepinephrine, which is thought to mediate its antidepressant effects. patsnap.comtg.org.au In vitro and in vivo studies have consistently demonstrated its high affinity and selectivity for the human norepinephrine transporter. researchgate.net
The affinity of a drug for its target is quantified by the inhibition constant (Kᵢ), with lower values indicating higher affinity. Reboxetine exhibits a high affinity for the norepinephrine transporter. Studies have reported Kᵢ values for reboxetine at the rat NET to be approximately 1.1 nM. caymanchem.comadooq.comtocris.comrndsystems.com Another study reported a Kᵢ value of 8 nM for norepinephrine uptake inhibition. medchemexpress.com In Madin-Darby canine kidney (MDCK) cells expressing the human norepinephrine transporter (hNET), reboxetine demonstrated a Kᵢ value of 11 nM. selleckchem.comselleckchem.com
| Transporter | Species/System | Kᵢ Value (nM) | Reference |
|---|---|---|---|
| NET | Rat | 1.1 | caymanchem.comadooq.comtocris.comrndsystems.com |
| NET | - | 8 | medchemexpress.com |
| hNET | MDCK cells | 11 | selleckchem.comselleckchem.com |
The half-maximal inhibitory concentration (IC₅₀) is another measure of a drug's potency in inhibiting a specific biological function. For reboxetine, the IC₅₀ value for the inhibition of norepinephrine uptake is in the nanomolar range. In rat hippocampal synaptosomes, the IC₅₀ for norepinephrine uptake inhibition was found to be 8.5 nM. ncats.iosigmaaldrich.comncats.io Another study reported a similar IC₅₀ of 8.2 nM for the norepinephrine transporter. caymanchem.comadooq.com
| Transporter | System | IC₅₀ Value (nM) | Reference |
|---|---|---|---|
| Norepinephrine Transporter | Rat Hippocampal Synaptosomes | 8.5 | ncats.iosigmaaldrich.comncats.io |
| Norepinephrine Transporter | - | 8.2 | caymanchem.comadooq.com |
Interaction Profile with Other Monoamine Transporters
A key feature of reboxetine's pharmacological profile is its high selectivity for the norepinephrine transporter over other monoamine transporters, namely the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). drugbank.comtg.org.auresearchgate.net
Reboxetine demonstrates significantly lower affinity for the serotonin transporter compared to the norepinephrine transporter. drugbank.comtg.org.au The Kᵢ value for reboxetine at the rat serotonin transporter is 129 nM, indicating a much weaker interaction than with NET. caymanchem.comadooq.comtocris.comrndsystems.com The IC₅₀ value for the inhibition of serotonin uptake is reported to be 1,070 nM, which is substantially higher than its IC₅₀ for norepinephrine uptake. caymanchem.comadooq.com In rat hippocampal synaptosomes, the IC₅₀ for serotonin uptake was 6.9 µM (6900 nM). ncats.iosigmaaldrich.comncats.io This marked difference in affinity underscores reboxetine's selectivity for NET over SERT.
Reboxetine's affinity for the dopamine transporter is even lower than for the serotonin transporter. drugbank.comtg.org.au The Kᵢ value for reboxetine at the rat dopamine transporter is greater than 10,000 nM, signifying a very weak affinity. caymanchem.comadooq.comtocris.comrndsystems.com The IC₅₀ value for dopamine uptake inhibition in rat striatal synaptosomes was found to be 89 µM (89,000 nM). ncats.iosigmaaldrich.comncats.io This demonstrates reboxetine's negligible interaction with the dopamine transporter at clinically relevant concentrations.
| Transporter | Parameter | Value (nM) | System | Reference |
|---|---|---|---|---|
| SERT | Kᵢ | 129 | Rat | caymanchem.comadooq.comtocris.comrndsystems.com |
| IC₅₀ | 1,070 | - | caymanchem.comadooq.com | |
| DAT | Kᵢ | >10,000 | Rat | caymanchem.comadooq.comtocris.comrndsystems.com |
| IC₅₀ | 89,000 | Rat Striatal Synaptosomes | ncats.iosigmaaldrich.comncats.io |
Receptor Binding Selectivity and Off-Target Interactions of this compound
Beyond the monoamine transporters, reboxetine exhibits a favorable selectivity profile with minimal affinity for various other neurotransmitter receptors. drugbank.comresearchgate.net It has been shown to have a more than 1,000-fold greater affinity for the norepinephrine transporter compared to serotonin, histamine (B1213489), acetylcholine (B1216132), or dopamine receptors. caymanchem.comadooq.com Specifically, it has weak affinity for muscarinic, histaminergic H1, adrenergic α1, and dopaminergic D2 receptors. medchemexpress.comnih.gov The Kᵢ values for these off-target receptors are significantly higher than for NET, with reported values of 1,400 nM for histamine receptors, 3,900 nM for acetylcholine receptors, and over 10,000 nM for dopamine receptors in rats. caymanchem.comadooq.com This high degree of selectivity contributes to a side effect profile that is distinct from that of other classes of antidepressants, such as tricyclic antidepressants. researchgate.net
Minimal Affinity for Adrenergic Receptors (α1, α2, β)
Reboxetine's primary therapeutic action is derived from its potent and selective inhibition of the norepinephrine transporter (NET). researchgate.netnih.govportico.org In contrast to its high affinity for NET, reboxetine exhibits minimal direct interaction with postsynaptic adrenergic receptors. In vitro studies have consistently demonstrated that reboxetine has no significant affinity for α1, α2, and β-adrenergic receptors. hpra.ie Specifically, its binding affinity (Ki) for α1-adrenergic receptors is greater than 1,000 nM, indicating a very weak interaction. nih.gov This lack of affinity for adrenergic receptors distinguishes it from many tricyclic antidepressants (TCAs), which often antagonize these receptors and lead to associated side effects. nih.govhpra.ie While direct binding is minimal, some studies suggest that repeated administration of reboxetine may induce adaptive changes and enhance the functional responsiveness of α1-adrenergic receptors. psu.eduresearchgate.net
Low Affinity for Muscarinic, Histaminergic (H1), and Dopaminergic (D2) Receptors
A key feature of reboxetine's pharmacological profile is its high specificity for the norepinephrine transporter, with negligible affinity for a range of other neurotransmitter receptors. researchgate.netpsu.edu Extensive in vitro assays have shown that reboxetine possesses a weak affinity for muscarinic, histaminergic H1, and dopaminergic D2 receptors, with Ki values for all being greater than 1,000 nmol/L. researchgate.netnih.gov This low affinity means that reboxetine is largely devoid of the anticholinergic side effects (like dry mouth and blurred vision) associated with muscarinic receptor antagonism, the sedative effects linked to H1 receptor blockade, and the motor side effects related to D2 receptor interaction. nih.govfrontiersin.orgscielo.br This selective action underscores its targeted mechanism compared to older, less specific antidepressant agents. nih.gov
Interactive Data Table: Receptor Binding Affinity of Reboxetine
| Receptor/Transporter | Binding Affinity (Ki, nM) |
| Norepinephrine Transporter (NET) | 1.1 portico.orgnih.gov |
| Serotonin Transporter (SERT) | 129 portico.orgnih.gov |
| Dopamine Transporter (DAT) | >10,000 portico.orgnih.gov |
| Adrenergic α1 | >1,000 researchgate.netnih.gov |
| Muscarinic | >1,000 researchgate.netnih.gov |
| Histaminergic H1 | >1,000 researchgate.netnih.gov |
| Dopaminergic D2 | >1,000 researchgate.netnih.gov |
This table displays the inhibition constants (Ki) of reboxetine for various neurotransmitter transporters and receptors. A lower Ki value signifies a higher binding affinity.
Non-Canonical Molecular Interactions of this compound
Functional and Structural Interactions with Nicotinic Acetylcholine Receptors (nAChRs)
Reboxetine has been shown to functionally and structurally interact with human nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. nih.govconicet.gov.ar This interaction is inhibitory and occurs through mechanisms distinct from its primary effect on norepinephrine transport. nih.govnih.gov
Non-competitive Inhibition Mechanisms at nAChRs
Studies using patch-clamp and calcium influx assays have revealed that reboxetine inhibits nAChR activation through a non-competitive mechanism. nih.govnih.govconicet.gov.ar This indicates that reboxetine does not compete with the natural ligand, acetylcholine, for the orthosteric (agonist) binding site. nih.govconicet.gov.ar Instead, it is suggested to act via an open channel block, a form of inhibition that is use-dependent, meaning it becomes more potent as the receptor is activated more frequently. nih.gov This non-competitive antagonism has been observed at clinically relevant concentrations and suggests that reboxetine can modulate nicotinic cholinergic signaling. conicet.gov.ar
Identification of Luminal and Non-luminal Binding Sites
The inhibitory action of reboxetine on nAChRs involves binding to specific sites within the receptor-channel complex. Molecular docking studies have identified a luminal binding site for reboxetine within the ion channel pore, at a location similar to where the tricyclic antidepressant imipramine (B1671792) binds. nih.govconicet.gov.ar By occupying this site, reboxetine can physically obstruct the flow of ions. nih.gov In addition to this intra-channel site, evidence also points to reboxetine's interaction with non-luminal sites. nih.govconicet.gov.arnih.gov These sites, potentially located within the transmembrane domains of the receptor subunits, can allosterically modulate receptor function. nih.govconicet.gov.ar For instance, interactions have been identified within the α4 subunit's helix bundle and at the α1/ε transmembrane interface in muscle-type nAChRs. nih.govnih.gov
Computational Chemistry and Structural Biology Studies of Reboxetine Mesylate
Molecular Docking Simulations of Reboxetine (B1679249) Mesylate with Target Proteins
Molecular docking simulations have been instrumental in elucidating the binding characteristics of reboxetine with its primary target, the human norepinephrine (B1679862) transporter (hNET), as well as its off-target interactions with nicotinic acetylcholine (B1216132) receptor (nAChR) subunits. These computational studies provide critical insights into the molecular basis of reboxetine's therapeutic actions and potential side effects.
Binding Mode Analysis with Human Norepinephrine Transporter (hNET)
Due to the lack of an experimentally determined crystal structure for hNET, homology modeling based on templates like the Drosophila melanogaster dopamine (B1211576) transporter (dDAT) has been employed to construct its three-dimensional structure. mdpi.com Docking studies using these models have revealed key interactions between reboxetine and the transporter.
Reboxetine is predicted to bind within the central S1 binding site of hNET. mdpi.com A crucial interaction involves the amine group of reboxetine's morpholine (B109124) ring forming a strong ionic bond with the aspartic acid residue at position 75 (Asp75). mdpi.com This interaction is fundamental for anchoring the inhibitor within the binding pocket. mdpi.com
Additional key residues involved in the binding of reboxetine include:
Phenylalanine (Phe72) mdpi.com
Tyrosine (Tyr152) mdpi.com
Phenylalanine (F317) mdpi.com
One of the phenyl rings of reboxetine is stabilized through a T-shaped π-π stacking interaction with Tyr152. mdpi.com The other aromatic moiety of reboxetine is positioned at a greater distance from Tyr152 and another phenylalanine residue, F323. mdpi.com The binding is further stabilized by interactions with Serine 318 (S318). mdpi.com The specific and shorter hydrogen bonds formed with residues in the transmembrane domain 6b may contribute to reboxetine's selectivity for hNET. mdpi.com
Table 1: Key Amino Acid Residues in hNET Interacting with Reboxetine
| Interacting Residue | Type of Interaction | Reference |
| Asp75 | Ionic Bond | mdpi.com |
| Phe72 | Hydrophobic | mdpi.com |
| Tyr152 | T-shaped π-π stacking | mdpi.com |
| Phe317 | Hydrophobic | mdpi.com |
| Ser318 | Hydrogen Bond | mdpi.com |
| F323 | Hydrophobic | mdpi.com |
Interaction Mechanisms with Nicotinic Acetylcholine Receptor Subunits
Computational studies have also explored the interaction of reboxetine with various nAChR subtypes, providing a molecular basis for its non-competitive inhibition of these receptors.
Human α4β2 nAChR: Molecular docking simulations indicate that reboxetine can block the ion channel at a site analogous to the imipramine (B1671792) locus, situated between the M2 rings 6' and 14'. conicet.gov.arnih.gov Additionally, a stable conformer of reboxetine has been found to dock within the helix bundle of the α4 subunit, suggesting a potential allosteric modulation mechanism. conicet.gov.arnih.gov
Muscle-type nAChRs (hα1β1γδ and hα1β1εδ): In the Torpedo nAChR model, reboxetine has been shown to overlap with the phencyclidine (PCP) luminal site, located between rings 6' and 13'. conicet.gov.arnih.gov However, this direct overlap does not appear to occur in human muscle AChRs. conicet.gov.arnih.gov Instead, reboxetine is proposed to interact with non-luminal sites within the transmembrane segments of the γ subunit in the Torpedo receptor and at the α1/ε transmembrane interface in the adult human muscle AChR. conicet.gov.arnih.gov
These findings suggest that reboxetine's inhibitory action on nAChRs is complex, involving both luminal channel block and interactions with non-luminal, allosteric sites. conicet.gov.arnih.govconicet.gov.arnih.gov
Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations have been employed to assess the stability of reboxetine's binding within the predicted docking sites of both hNET and nAChRs. These simulations provide insights into the dynamic nature of the ligand-receptor interactions over time.
For hNET, MD simulations have been used to evaluate the stability of reboxetine enantiomers in the binding pocket. nih.gov These studies have shown that both (S,S)-reboxetine and (R,R)-reboxetine can form stable complexes with hNET, although they may exhibit different interaction profiles. nih.govresearchgate.net The simulations, typically run for durations of 10 to 150 nanoseconds, confirm that the key interactions identified in docking studies, such as the salt bridge with Asp75, are maintained throughout the simulation. conicet.gov.arnih.govresearchgate.net
In the context of nAChRs, MD simulations have demonstrated that reboxetine's binding to both the luminal and non-luminal sites of the human α4β2 nAChR is stable, although it is noted to be less stable than the binding of imipramine. conicet.gov.arnih.govbenthamopen.com For muscle-type AChRs, MD simulations have been used to compare the stability of reboxetine in the PCP locus with that of PCP itself, confirming a stable docking position for reboxetine within the γ-transmembrane domain of the Torpedo AChR. conicet.gov.ar
Conformational Analysis of Reboxetine Mesylate in Binding Pockets
The conformation of reboxetine within the binding pockets of its target proteins is a critical determinant of its binding affinity and selectivity.
In the nAChR ion channel, the conformation of reboxetine is such that it can physically occlude the pore when bound to the luminal site. conicet.gov.arnih.gov When interacting with non-luminal sites, its conformation allows it to fit within the transmembrane helix bundles, potentially inducing allosteric changes that affect channel gating. conicet.gov.arnih.gov
In Silico Mutagenesis for Identification of Critical Residues in Reboxetine Binding
In silico mutagenesis is a computational technique used to predict the effect of specific amino acid mutations on ligand binding. This method has been applied to further probe the binding sites of reboxetine.
Studies on hNET have identified several key residues that favor the binding of the (S,S)-enantiomer of reboxetine over the (R,R)-enantiomer. idrblab.orgnih.gov These include Asp75, Val148, Tyr152, Ser420, Gly423, and Met424. idrblab.org This highlights the stereoselectivity of the hNET binding pocket.
For the Torpedo nAChR, alanine-scanning mutagenesis simulations were performed at the serine (position 6'), leucine (B10760876) (position 9'), and valine (position 13') rings to determine their importance in reboxetine binding. conicet.gov.ar The results indicated that the leucine ring at position 9' is the minimal structural component necessary for the binding of reboxetine in the ion channel. conicet.gov.arnih.gov
Table 2: Computationally Identified Critical Residues for Reboxetine Binding
Preclinical Pharmacological Research Methodologies and Findings for Reboxetine Mesylate
In Vitro Assays for Neurotransmitter Uptake Inhibition
In vitro assays are fundamental in determining the potency and selectivity of a compound for its molecular targets. For reboxetine (B1679249), these studies have consistently demonstrated its high affinity and selectivity for the norepinephrine (B1679862) transporter (NET).
Synaptosomal Uptake Inhibition Studies (e.g., rat hippocampal synaptosomes)
Synaptosomes, which are isolated nerve terminals, provide a valuable ex vivo model to study the effects of compounds on neurotransmitter reuptake. Studies using rat hippocampal synaptosomes have been crucial in characterizing the inhibitory profile of reboxetine.
Research has shown that reboxetine is a potent inhibitor of norepinephrine (NE) uptake. For instance, the concentration of reboxetine that inhibits 50% of [3H]NE uptake (IC50) in rat hippocampal synaptosomes was found to be 8.5 nM. ncats.io In contrast, its potency for inhibiting the uptake of dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) in rat striatal and hippocampal synaptosomes was significantly lower, with IC50 values of 89 µM and 6.9 µM, respectively. ncats.io This highlights the selectivity of reboxetine for the norepinephrine transporter over the dopamine and serotonin transporters.
Table 1: Reboxetine's Inhibitory Potency (IC50) on Neurotransmitter Uptake in Rat Synaptosomes
| Neurotransmitter | IC50 Value |
|---|---|
| Norepinephrine (NE) | 8.5 nM |
| Dopamine (DA) | 89 µM |
| Serotonin (5-HT) | 6.9 µM |
Data sourced from studies on rat hippocampal and striatal synaptosomes. ncats.io
Recombinant Cell-based Assays (e.g., MDCK cells expressing hNET)
To further define the interaction of reboxetine with its primary target, researchers have utilized recombinant cell-based assays. These systems, such as Madin-Darby canine kidney (MDCK) cells engineered to express the human norepinephrine transporter (hNET), allow for the study of a specific transporter in a controlled environment. tocris.commedtechbcn.com
In MDCK cells expressing hNET, reboxetine dose-dependently and completely inhibited the uptake of [3H]-dopamine (a substrate for hNET) with a Ki value of 11 nM. selleckchem.com The inhibition constant (Ki) is a measure of the affinity of a compound for a receptor or transporter. Further studies have reported Ki values for reboxetine at the rat NET, serotonin transporter (SERT), and dopamine transporter (DAT) to be 1.1 nM, 129 nM, and >10,000 nM, respectively. tocris.com This demonstrates a high selectivity for NET over SERT and DAT. tocris.com
Table 2: Reboxetine's Inhibition Constants (Ki) at Monoamine Transporters
| Transporter | Ki Value (nM) |
|---|---|
| Rat Norepinephrine Transporter (NET) | 1.1 |
| Rat Serotonin Transporter (SERT) | 129 |
| Rat Dopamine Transporter (DAT) | > 10,000 |
Data from in vitro binding assays. tocris.com
In Vivo Neurochemical Studies Using Reboxetine Mesylate as a Pharmacological Tool
In vivo studies are essential to confirm that the in vitro effects of a compound translate to a physiological response in a living organism. Microdialysis and electrophysiological studies have been instrumental in understanding the neurochemical and cellular effects of reboxetine in the brain.
Microdialysis for Extracellular Neurotransmitter Dynamics (e.g., norepinephrine, dopamine, serotonin in rodent brain regions)
Microdialysis is a technique used to measure the concentrations of neurotransmitters in the extracellular space of specific brain regions in freely moving animals. Studies using this technique have shown that acute administration of reboxetine significantly increases extracellular levels of norepinephrine in brain regions such as the frontal cortex and dorsal hippocampus in rats. nih.gov One study reported a 242% increase in extracellular norepinephrine in the frontal cortex and a 240% increase in the dorsal hippocampus following a single injection of reboxetine. nih.gov
Interestingly, chronic administration of reboxetine for 14 days resulted in elevated basal concentrations of extracellular norepinephrine and dopamine in the rat frontal cortex. selleckchem.com However, it did not significantly alter basal serotonin levels. selleckchem.com A challenge dose of reboxetine in these chronically treated rats still produced a significant increase in extracellular norepinephrine, suggesting that tolerance does not develop to this effect. nih.gov Furthermore, reboxetine had a minimal effect on extracellular dopamine and serotonin in the striatum. nih.gov
Electrophysiological Studies (e.g., effects on locus coeruleus neuronal firing)
Electrophysiological studies measure the electrical activity of neurons. The locus coeruleus (LC) is a brainstem nucleus that is the principal source of norepinephrine in the brain. nih.gov Studies have shown that reboxetine dose-dependently decreases the firing rate of noradrenergic neurons in the locus coeruleus. selleckchem.comnih.gov One study reported an ED50 (the dose that produces 50% of the maximal effect) of 480 +/- 14 µg/kg for the reduction in NA neuron firing activity. nih.gov This inhibitory effect is thought to be mediated by an increase in norepinephrine in the vicinity of the LC neurons, which then acts on inhibitory α2-adrenergic autoreceptors. This is supported by the finding that the inhibitory effect of reboxetine on LC neuronal firing can be reversed by an α2-adrenoceptor antagonist. selleckchem.com
Sustained treatment with reboxetine over several days to weeks leads to a profound and persistent decrease in the firing activity of these noradrenergic neurons. nih.gov In contrast, the firing rate of serotonin neurons in the dorsal raphe nucleus remains largely unchanged after both short- and long-term reboxetine treatment. nih.gov
Mechanistic Investigations in Preclinical Animal Models
Preclinical animal models of depression and other neuropsychiatric disorders are used to investigate the potential therapeutic mechanisms of compounds like reboxetine. These studies have provided evidence that the behavioral effects of reboxetine are consistent with its primary action as a norepinephrine reuptake inhibitor. nih.gov
In various animal models, reboxetine has demonstrated effects indicative of antidepressant activity. nih.gov For instance, it has been shown to reduce immobility time in the forced swim test and tail suspension test in rodents, which are common behavioral assays used to screen for antidepressant potential. nih.gov These effects are believed to be a direct consequence of the enhanced noradrenergic neurotransmission resulting from NET blockade.
Furthermore, mechanistic studies have explored the interaction of reboxetine with other neurotransmitter systems. While reboxetine is highly selective for the norepinephrine transporter, some research suggests that long-term treatment can indirectly modulate the serotonin system. nih.gov For example, sustained reboxetine administration has been shown to enhance the tonic activation of postsynaptic 5-HT1A receptors in the hippocampus. nih.gov This highlights the complex interplay between different neurotransmitter systems in the brain and how a selective compound can have broader downstream effects.
Studies on Noradrenergic System Function and Modulation
This compound is a selective norepinephrine reuptake inhibitor (NRI) that primarily functions by blocking the norepinephrine transporter (NET). patsnap.com This action prevents the reabsorption of norepinephrine from the synaptic cleft back into the presynaptic neuron, leading to an increased concentration of this neurotransmitter in the synapse. patsnap.com The elevated levels of norepinephrine enhance noradrenergic neurotransmission by stimulating postsynaptic alpha and beta-adrenergic receptors, which is believed to be the core mechanism behind its therapeutic effects. patsnap.com In vitro and in vivo pharmacological studies have confirmed reboxetine's high affinity and selectivity for the human norepinephrine transporter over those for serotonin and dopamine. researchgate.net
Preclinical studies have consistently demonstrated the effects of reboxetine on the noradrenergic system. In animal models of depression, reboxetine has been shown to significantly decrease immobility time in the Porsolt's test in both mice and rats, a common indicator of antidepressant activity. researchgate.net Furthermore, it has been observed to reduce locomotor hyperactivity in bulbectomized rats, another model used to study depression. researchgate.net
While reboxetine's primary target is the noradrenergic system, its influence can indirectly extend to other neurotransmitter systems like dopamine and serotonin due to the interconnected nature of these networks. patsnap.com However, research on its direct impact on serotonin levels has produced varied results. Some studies have reported an inhibition or an increase in serotonin firing activity, while others have not found a significant increase in serotonin outflow following reboxetine administration. mdpi.com Despite its selectivity for the norepinephrine transporter, reboxetine has been a valuable tool in preclinical research to investigate the specific role of the noradrenergic system in depressive disorders. nih.gov
Table 1: Effects of Reboxetine on Noradrenergic and Other Neurotransmitter Systems in Preclinical Models
| Preclinical Model/Assay | Key Finding | Implication | Reference |
|---|---|---|---|
| Porsolt's Test (Mice and Rats) | Decreased immobility time | Suggests antidepressant-like activity | researchgate.net |
| Bulbectomized Rats | Reduced locomotor hyperactivity | Supports antidepressant-like effects | researchgate.net |
| In vitro Transporter Binding | High affinity and selectivity for NET | Confirms primary mechanism of action | researchgate.net |
| Microdialysis in Rats | Equivocal effects on serotonin levels | Indicates complex interactions between neurotransmitter systems | mdpi.com |
Exploration of Reboxetine's Effects on Pain Processing Pathways and Noradrenergic Modulation
Preclinical research suggests that reboxetine's modulation of the noradrenergic system also plays a significant role in pain processing. The locus coeruleus, a major noradrenergic nucleus in the pons, is critically involved in the descending inhibition of pain signals to the spinal cord. unifi.it By increasing the availability of norepinephrine, reboxetine is thought to enhance this descending inhibitory pathway, leading to analgesic effects. unifi.itfrontiersin.org
Studies in animal models of neuropathic pain have provided evidence for reboxetine's antinociceptive properties. For instance, in rats with chronic constriction injury, reboxetine reduced thermal hyperalgesia. researchgate.net Similarly, it has been shown to alleviate pain and allodynia in a tibial nerve transection model. researchgate.netplymouth.ac.uk The analgesic effect of reboxetine in neuropathic pain appears to be mediated primarily through α2-adrenoceptors. unifi.itplymouth.ac.uk In one study, the antiallodynic effect of intrathecally administered reboxetine was blocked by the α2-adrenoceptor antagonist yohimbine, but not by antagonists for α1 or β-adrenoceptors. plymouth.ac.uk
Furthermore, research in a model of chemotherapy-induced peripheral neuropathy (CIPN) in rats demonstrated that reboxetine reversed behavioral signs of mechanical allodynia and cold allodynia. frontiersin.org This effect is believed to be due to the increased recruitment of descending noradrenergic pain inhibition. frontiersin.org Interestingly, chronic intrathecal administration of reboxetine was found to suppress the development of allodynia and was associated with a place preference in nerve-injured animals, suggesting a reduction in spontaneous pain. plymouth.ac.uk In contrast, systemic administration of an equivalent dose produced an aversive response, highlighting the potential benefits of targeted spinal administration. plymouth.ac.uk
Table 2: Preclinical Findings on Reboxetine's Analgesic Effects
| Animal Model | Type of Pain | Observed Effect | Mediating Receptor | Reference |
|---|---|---|---|---|
| Chronic Constriction Injury (Rats) | Neuropathic | Reduced thermal hyperalgesia | Not specified | researchgate.net |
| Tibial Nerve Transection (Rats) | Neuropathic | Reduced pain and allodynia | α2-adrenoceptor | researchgate.netplymouth.ac.uk |
| Chemotherapy-Induced Peripheral Neuropathy (Rats) | Neuropathic | Reversal of mechanical and cold allodynia | α2-adrenoceptor | frontiersin.org |
Investigations into Nicotinic Acetylcholine (B1216132) System Modulation by this compound
Functional and structural studies have investigated the interaction of (S)-reboxetine with the human α4β2 nAChR subtype. conicet.gov.ar Patch-clamp and calcium influx assays indicated that reboxetine does not directly activate these receptors but instead acts as a noncompetitive inhibitor of agonist-induced activation. conicet.gov.ar This suggests that reboxetine may function as an open-channel blocker, leading to a use-dependent inhibition of nAChR function. conicet.gov.ar Molecular docking studies further support this by showing that reboxetine can block the ion channel at a site known as the imipramine (B1671792) locus. conicet.gov.ar
Although reboxetine binds to this site with low affinity, it can differentiate between the resting and desensitized states of the nAChR ion channel. conicet.gov.ar The progressive inhibition of the α4β2 nAChR by reboxetine was observed to be more potent at the end of a one-second application of an agonist compared to the initial peak current, further supporting the open-channel block mechanism. conicet.gov.ar The modulation of nAChRs is an area of growing interest in the development of antidepressant drugs, as these receptors are involved in mood regulation. mdpi.comnih.govnih.gov
Table 3: Interaction of Reboxetine with Nicotinic Acetylcholine Receptors
| Experimental Approach | nAChR Subtype | Finding | Mechanism of Action | Reference |
|---|---|---|---|---|
| Patch-clamp and Ca2+-influx assays | human α4β2 | Noncompetitive inhibition of agonist-induced activation | Open-channel block | conicet.gov.ar |
| Molecular Docking Studies | human α4β2 | Binds to the imipramine locus within the ion channel | Channel blockage | conicet.gov.ar |
Metabolic Pathways and Biotransformation of Reboxetine Mesylate in Research Models
Cytochrome P450 (CYP) Isoenzyme Involvement in Reboxetine (B1679249) Mesylate Metabolism (e.g., CYP3A4)
In vitro studies using human liver microsomes have been instrumental in identifying the specific cytochrome P450 (CYP) isoenzymes responsible for reboxetine's metabolism. capes.gov.br Research consistently demonstrates that reboxetine is predominantly metabolized by the CYP3A4 isoenzyme. nih.gove-lactancia.orgdrugbank.comnih.govtg.org.au This has been confirmed in studies where potent inhibitors of CYP3A4, such as ketoconazole (B1673606), were shown to increase the plasma concentrations of reboxetine enantiomers by approximately 50%. e-lactancia.orgmedicines.org.ukmedsafe.govt.nz
While CYP3A4 plays the principal role, the involvement of other CYP isoenzymes has also been investigated. nih.govnih.gov In vitro studies have shown that reboxetine does not significantly inhibit the activity of CYP1A2, CYP2C9, CYP2C19, and CYP2E1. medicines.org.uknih.gov Furthermore, research indicates a lack of significant involvement of the CYP2D6 isoenzyme in its metabolism. nih.govsvelic.sepsychiatria.com.pl This was corroborated by in vivo studies where quinidine (B1679956), a CYP2D6 inhibitor, did not affect reboxetine clearance. nih.gov Although some in vitro investigations pointed to reboxetine being a weak inhibitor of CYP2D6 and CYP3A4, subsequent studies in human subjects found no clinically relevant inhibition of these enzymes at therapeutic concentrations. nih.govresearchgate.net
| CYP Isoenzyme | Role in Reboxetine Metabolism | Supporting Evidence |
|---|---|---|
| CYP3A4 | Primary metabolizing enzyme | In vitro studies confirm its major role; potent inhibitors like ketoconazole increase reboxetine plasma levels. nih.gove-lactancia.orgmedicines.org.uktg.org.aumedsafe.govt.nz |
| CYP2D6 | Not significantly involved | In vivo studies with inhibitors like quinidine show no effect on reboxetine clearance. nih.govnih.govsvelic.se |
| CYP1A2, CYP2C9, CYP2C19, CYP2E1 | No significant inhibition by reboxetine | In vitro studies show reboxetine does not inhibit the activity of these isoenzymes. medicines.org.uknih.gov |
Identification and Characterization of Reboxetine Metabolites
Reboxetine undergoes extensive metabolism, resulting in the formation of several metabolites. nih.gov While a number of metabolites have been identified through hepatic oxidation, the parent compound, reboxetine, remains the major circulating species in plasma. nih.gov The metabolic transformations can be broadly categorized into oxidative reactions and subsequent conjugation reactions. drugbank.comnih.gov
The primary metabolic pathways for reboxetine involve several oxidative transformations. e-lactancia.orgnih.govnih.gov These have been identified as:
O-Dealkylation: This is a key pathway in reboxetine metabolism. nih.govnih.gov In vitro studies with human liver microsomes identified O-desethylreboxetine as the primary metabolite for both enantiomers of reboxetine. capes.gov.brwikidoc.orgmdpi.com
Hydroxylation of the ethoxyphenoxy ring: This reaction involves the addition of a hydroxyl group to the aromatic ring structure of the molecule. e-lactancia.orgnih.govnih.gov Studies have identified two minor metabolites that arise from the oxidation of this ring. capes.gov.brresearchgate.net
Oxidation of the morpholine (B109124) ring: The morpholine moiety of reboxetine is also a site for oxidative metabolism. e-lactancia.orgnih.govnih.gov The major circulating metabolite, which has little to no pharmacological activity, is a product of morpholine oxidation. medsafe.govt.nzgoegoepharm.biz
Following the initial Phase I oxidative reactions, the resulting metabolites of reboxetine undergo Phase II conjugation reactions. researchgate.netresearchgate.net These metabolites are partially or completely conjugated with glucuronic acid (glucuronidation) and/or sulphuric acid (sulfation). drugbank.comnih.govnih.govresearchgate.net These conjugation processes increase the water solubility of the metabolites, facilitating their excretion from the body. uomus.edu.iq
Another identified metabolic route for reboxetine involves the opening of the morpholine ring. nih.govnih.govresearchgate.net The morpholine ring is susceptible to oxidative metabolism, which can lead to its cleavage. sci-hub.sesci-hub.se This pathway contributes to the extensive biotransformation of the compound. sci-hub.se
| Metabolic Pathway | Description | Resulting Metabolites |
|---|---|---|
| O-Dealkylation | Removal of an ethyl group from the ethoxy side chain. | O-desethylreboxetine (primary metabolite). capes.gov.brwikidoc.org |
| Hydroxylation | Addition of a hydroxyl group to the ethoxyphenoxy aromatic ring. | Minor hydroxylated metabolites. capes.gov.brresearchgate.net |
| Morpholine Ring Oxidation | Oxidation occurring on the morpholine ring structure. | Inactive morpholine oxidation product. medsafe.govt.nzgoegoepharm.biz |
| Morpholine Ring-Opening | Cleavage of the morpholine ring structure. | Ring-opened metabolites. nih.govnih.govresearchgate.netsci-hub.se |
| Conjugation | Attachment of glucuronic acid or sulfate (B86663) groups to metabolites. | Glucuronide and sulfate conjugates. drugbank.comnih.govnih.gov |
Comparative Metabolic Studies Across Preclinical Research Species
The disposition and metabolic pattern of reboxetine have been compared across several species, including rats, dogs, monkeys, and humans, to understand inter-species differences. nih.gov In a study using orally administered [14C]-Reboxetine, differences in the primary route of elimination of radioactivity were observed. nih.gov In rats and dogs, elimination occurred through both renal and fecal routes. nih.gov In contrast, for monkeys and humans, the primary route of elimination was via urine. nih.gov
Despite these differences in elimination pathways, the fundamental metabolic transformations of reboxetine were found to be broadly similar across the species studied. nih.gov The main suggested routes of biotransformation—O-dealkylation, hydroxylation of the ethoxyphenoxy ring, oxidation of the morpholine ring, and morpholine ring-opening, followed by conjugation—were observed in all species, including preclinical models and humans. nih.gov
| Species | Primary Route of Elimination of Radioactivity | Observed Metabolic Pathways |
|---|---|---|
| Rat | Renal and Fecal | O-dealkylation, Hydroxylation, Morpholine ring oxidation, Morpholine ring-opening, Conjugation (Glucuronidation/Sulfation). nih.gov |
| Dog | Renal and Fecal | |
| Monkey | Mainly Urine | |
| Human | Mainly Urine |
Analytical and Bioanalytical Methodologies for Reboxetine Mesylate Research
Development and Validation of Analytical Methods for Reboxetine (B1679249) Mesylate and its Metabolites
The accurate quantification and identification of reboxetine and its metabolites are crucial in pharmaceutical research. medchemexpress.com To this end, various sophisticated analytical techniques have been developed and validated, ensuring reliable and reproducible results. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for assessing the purity and quantifying the amount of reboxetine mesylate in bulk drug substances and pharmaceutical formulations. selleckchem.come2ecdn.co.uknih.gov Several HPLC methods have been developed, often employing C8 or C18 reversed-phase columns. nih.govnih.govpsu.edu
A stability-indicating HPLC method was developed for reboxetine methanesulfonate (B1217627) using a C18 column with an isocratic mobile phase of methanol (B129727) and phosphate (B84403) buffer (pH 7). nih.gov Detection is typically carried out using a UV detector at wavelengths such as 210 nm or 277 nm. nih.govnih.gov These methods are validated for linearity, precision, accuracy, and selectivity, with reported linearity over concentration ranges like 1-50 µg/mL. nih.gov The limit of detection and quantification for reboxetine have been reported to be as low as 0.1 µg/mL and 0.3 µg/mL, respectively. nih.gov For enhanced sensitivity, especially in biological samples with low concentrations, fluorimetric detection can be employed after pre-column derivatization with agents like 9-fluorenylmethyl chloroformate. nih.gov
Table 1: Exemplary HPLC Method Parameters for Reboxetine Analysis
| Parameter | Details |
| Column | C18, 150 x 4.6 mm |
| Mobile Phase | Methanol-phosphate buffer (pH 7, 0.02 M; 55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 277 nm |
| Retention Time | ~4.5 min |
| Linearity | 1-50 µg/mL |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
This table is based on data from a study developing a stability-indicating HPLC method. nih.gov
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers high selectivity and sensitivity for the identification and quantification of reboxetine and its metabolites. researchgate.netbiosynth.com This technique is instrumental in metabolism studies and for analyzing complex biological matrices. nih.govresearchgate.net
Reboxetine is known to be metabolized by the cytochrome P450 isoenzyme CYP3A4 through processes like dealkylation, hydroxylation, and oxidation, followed by conjugation with glucuronide or sulfate (B86663). nih.govnih.gov LC-MS/MS methods have been developed to quantify reboxetine and its metabolites, such as O-desethylreboxetine, in plasma and other biological fluids. wikipedia.orgnih.gov These methods often utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity. researchgate.net Deuterated derivatives of reboxetine, such as Reboxetine-d5 mesylate, are often used as internal standards to ensure accurate quantification. medchemexpress.commedchemexpress.com
Table 2: Key Metabolites of Reboxetine
| Metabolite | Description |
| O-desethylreboxetine | Primary metabolite formed by dealkylation. wikipedia.org |
| Phenol (B47542) A | Minor metabolite. wikipedia.org |
| Phenol B | Most minor metabolite. wikipedia.org |
| UK1 | Minor metabolite. wikipedia.org |
Application of this compound as a Reference Standard in Pharmaceutical Research and Development
This compound serves as a critical reference standard in various stages of pharmaceutical research and development. medchemexpress.comaxios-research.com Its applications include analytical method development and validation (AMV), quality control (QC) during synthesis and formulation, and for ensuring traceability to pharmacopeial standards like USP or EP. synzeal.comaxios-research.comsynzeal.com The availability of well-characterized reboxetine reference standards, including its impurities and stable isotope-labeled versions, is essential for regulatory submissions such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). synzeal.comaxios-research.com These standards are crucial for identifying unknown impurities and assessing their potential genotoxic effects. axios-research.com
Radiochemical Synthesis and Analytical Characterization of Labeled this compound for In Vivo Imaging
For in vivo imaging studies, particularly Positron Emission Tomography (PET), reboxetine and its analogs are radiolabeled with positron-emitting isotopes like Carbon-11 (B1219553) (¹¹C) or Fluorine-18 (¹⁸F). nih.govnih.gov PET is a powerful molecular imaging technique that allows for the non-invasive study of the norepinephrine (B1679862) transporter (NET) system in the brain. nih.govnih.gov
The synthesis of these radiotracers involves sophisticated chemical procedures. For instance, ¹¹C-labeled reboxetine derivatives can be prepared via O- or S-methylation using [¹¹C]CH₃I. nih.gov ¹⁸F-labeled analogs are often synthesized through nucleophilic substitution reactions. nih.gov For example, (S,S)-[(¹⁸F]FRB-D₄, a deuterated analog of a fluorinated reboxetine derivative, has been synthesized and evaluated as a potential PET ligand for imaging NET. nih.gov The synthesis of these radiolabeled compounds aims for high radiochemical yield and purity. nih.gov Analytical characterization of the final radiolabeled product is essential and is typically performed using techniques like HPLC to ensure purity and specific activity. nih.govlgcstandards.com
Research has focused on developing reboxetine analogs with improved properties for PET imaging, such as faster clearance from non-target tissues and reduced in vivo defluorination. nih.govnih.gov These advancements are crucial for obtaining high-quality images of NET distribution and density in the brain, which can aid in understanding various neurological and psychiatric disorders. nih.govresearchgate.net
Emerging Research Directions and Future Perspectives on Reboxetine Mesylate
Design and Synthesis of Novel Reboxetine (B1679249) Analogues with Refined Selectivity Profiles
The quest for antidepressants with improved efficacy and better tolerability profiles continues to drive the design and synthesis of novel analogues of existing medications, including reboxetine. A significant area of research focuses on developing reboxetine analogues with refined selectivity for the norepinephrine (B1679862) transporter (NET) over other monoamine transporters like the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). nih.govnih.gov
One approach involves the synthesis of substituted morpholine (B109124) derivatives, which are structurally related to reboxetine. nih.gov By systematically modifying different parts of the morpholine ring structure, researchers have been able to develop structure-activity relationships. nih.gov This allows for the optimization of potency for NET inhibition while simultaneously screening for and reducing activity at other monoamine transporters. nih.gov The goal is to create compounds that retain the therapeutic benefits of norepinephrine reuptake inhibition while minimizing potential side effects associated with actions on other neurotransmitter systems. nih.govnih.gov
Furthermore, the synthesis of different stereoisomers of reboxetine and its analogues is a key area of investigation. researchgate.netnih.gov Reboxetine itself is a racemic mixture of (R,R)- and (S,S)-enantiomers. nih.gov Studies have shown that the (S,S)-enantiomer, also known as esreboxetine (B1671265), is the more potent inhibitor of NET. nih.govresearchgate.net This has led to the development of synthetic routes specifically designed to produce single enantiomers, a process known as asymmetric synthesis. researchgate.netresearchgate.net These stereospecific methods aim to provide a more targeted therapeutic agent. researchgate.netresearchgate.net The development of efficient and scalable synthetic routes, including those utilizing biocatalytic methods, is crucial for making these purer forms of the drug more accessible for research and potential clinical use. acs.org
Below is a table summarizing key aspects of the design and synthesis of novel reboxetine analogues.
| Research Focus | Methodology | Objective | Key Findings |
| Refined Selectivity | Synthesis of substituted morpholine derivatives | To enhance selectivity for the norepinephrine transporter (NET) over other monoamine transporters. | Structure-activity relationships have been established, leading to the identification of novel morpholine derivatives with potent and selective NET inhibition. nih.gov |
| Stereochemistry | Asymmetric synthesis of specific enantiomers | To isolate the more potent (S,S)-enantiomer (esreboxetine) and evaluate its specific therapeutic effects. | The (S,S)-enantiomer has been identified as the more potent inhibitor of NET. nih.govresearchgate.net |
| Synthetic Efficiency | Development of novel synthetic routes, including biocatalysis | To create more efficient, scalable, and environmentally friendly methods for producing reboxetine and its analogues. | Biocatalytic methods have been shown to improve the efficiency and reduce waste in the synthesis of reboxetine. acs.org |
Application of Reboxetine Mesylate in Exploring Complex Neurotransmitter System Interactions and Network Effects
This compound's selective action as a norepinephrine reuptake inhibitor (NRI) makes it a valuable tool for researchers investigating the intricate workings of the brain. researchgate.net By primarily modulating the norepinephrine system, scientists can study its downstream effects on other neurotransmitter systems and complex neural networks. patsnap.com
An important area of research is the indirect influence of norepinephrine on dopamine and serotonin pathways. patsnap.com The interconnected nature of these systems means that increasing norepinephrine levels can have a cascading effect, altering the function of these other key neurotransmitters implicated in mood regulation. patsnap.com For instance, studies have shown that reboxetine can lead to an increase in dopamine levels in the frontal cortex. researchgate.net
Advanced Computational Modeling Approaches for Predicting this compound-Target Interactions and Off-Target Effects
In recent years, advanced computational modeling has become an indispensable tool in drug discovery and development, including for the study of this compound. researchgate.netcore.ac.uk These in silico methods allow researchers to predict how a drug molecule like reboxetine will interact with its intended target, the norepinephrine transporter (NET), as well as potential off-target interactions that could lead to side effects. researchgate.netmdpi.com
One such approach is molecular docking. biorxiv.orgnih.gov This technique uses computer simulations to predict the preferred orientation of a drug molecule when it binds to a receptor or enzyme. For reboxetine, docking studies have been used to investigate its binding to homology models of human monoamine transporters, such as the drosophila dopamine transporter (dDAT), providing insights into the molecular basis of its selectivity. biorxiv.orgbiorxiv.org
Another powerful computational method is microcrystal electron diffraction (MicroED). biorxiv.orgnih.gov This technique has been used to determine the three-dimensional atomic structure of this compound for the first time. biorxiv.orgnih.gov Understanding the precise 3D structure of the drug is crucial for accurate computational modeling and for designing new analogues with improved properties. nih.gov These computational approaches, often used in combination, are instrumental in rational drug design, helping to guide the synthesis of new molecules with a higher probability of desired activity and a lower risk of adverse effects. core.ac.uknih.gov
Investigation of this compound in Polypharmacology and Ligand Design
Studies have shown that reboxetine has a weak affinity for various other receptors, including muscarinic, histaminergic H1, adrenergic alpha1, and dopaminergic D2 receptors. nih.gov This high degree of specificity is a key feature of its pharmacological profile. researchgate.net However, even weak interactions can sometimes be clinically relevant, and understanding the full spectrum of a drug's binding profile is a central goal of polypharmacology.
Ligand-based drug design is an approach that uses knowledge of molecules that bind to a specific target to develop new and improved ligands. In the context of reboxetine, researchers can use its chemical structure as a starting point for designing new compounds. By making systematic modifications to the reboxetine molecule, scientists can explore how these changes affect its binding affinity and selectivity for NET, as well as its interactions with other potential targets. This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry. gu.se
Methodological Innovations for In Situ and Real-Time Analysis of this compound Activity
Advancements in analytical techniques are enabling researchers to study the effects of drugs like this compound with greater precision and in more biologically relevant contexts. These methodological innovations allow for the in situ and real-time analysis of reboxetine's activity within living systems.
One such technique is high-performance liquid chromatography (HPLC). researchgate.net HPLC is used to separate, identify, and quantify the components in a mixture. In pharmacological research, HPLC can be used to measure the concentration of reboxetine and its metabolites in biological samples such as blood and brain tissue. researchgate.net This information is crucial for understanding the drug's pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted by the body.
Another important area of methodological innovation is the development of techniques for real-time monitoring of neurotransmitter levels in the brain. While not detailed in the provided search results for reboxetine specifically, techniques like microdialysis coupled with sensitive analytical methods allow researchers to measure changes in the extracellular concentrations of neurotransmitters like norepinephrine in response to drug administration. This provides a direct, real-time readout of a drug's pharmacodynamic effects at its site of action.
Furthermore, techniques like capillary electrophoresis and various mass spectrometry methods are continually being refined to provide more sensitive and specific analysis of drugs and their effects. uomustansiriyah.edu.iq These advanced analytical methods are essential for a detailed understanding of how this compound functions at a molecular and systemic level.
Q & A
Q. What is the mechanistic basis for Reboxetine mesylate's selectivity as a norepinephrine reuptake inhibitor (NRI)?
this compound inhibits norepinephrine (NE) reuptake with high specificity, demonstrated by its IC50 values of 8.2 nM for NE transporters (NET) versus 1,070 nM for serotonin transporters (SERT). Its affinity for NET is >1,000-fold higher than for dopamine, histamine, or acetylcholine receptors . Methodologically, radioligand binding assays or synaptosomal uptake studies are recommended to validate selectivity profiles, with careful attention to assay conditions (e.g., buffer pH, temperature) to minimize off-target effects .
Q. How should this compound stock solutions be prepared for in vitro studies?
this compound is water-soluble (up to 10 mg/mL in PBS, pH 7.2) but dissolves more readily in organic solvents like DMSO or ethanol. For cell-based assays, prepare a 100 mM stock in DMSO and dilute to working concentrations in aqueous buffers, ensuring residual organic solvent does not exceed 0.1% (v/v) to avoid cytotoxicity. For in vivo studies, dissolve directly in saline for intraperitoneal administration .
Q. What analytical methods ensure the purity and stability of this compound in experimental settings?
High-performance liquid chromatography (HPLC) with UV detection (λmax = 276 nm) is recommended to verify purity (≥98%) and monitor degradation. Store lyophilized powder at -20°C for long-term stability (>4 years) and working solutions at +4°C for ≤24 hours to prevent hydrolysis .
Advanced Research Questions
Q. How can behavioral rodent models optimize the assessment of this compound's antidepressant efficacy?
Use chronic stress models (e.g., social defeat, forced swim tests) to evaluate NE-dependent antidepressant effects. Automated video tracking systems (e.g., Videomot2) quantify mobility and social interaction times. Pair these with neurochemical assays (e.g., microdialysis for NE levels) to correlate behavioral outcomes with pharmacodynamic effects. Statistical analysis should employ one-way ANOVA with post-hoc tests (e.g., Dunnett’s) to compare treatment groups against controls .
Q. How should researchers address discrepancies in reported IC50/Ki values for this compound across studies?
Variability in IC50/Ki values (e.g., 8 nM vs. 8.2 nM) may arise from differences in assay platforms (cell lines vs. synaptosomes) or species-specific transporter homology. To reconcile data, standardize experimental conditions (e.g., incubation time, temperature) and validate findings using orthogonal methods like electrophysiology or in vivo microdialysis .
Q. What are the implications of this compound's enantiomeric composition in preclinical studies?
Reboxetine exists as (R,R)- and (S,S)-enantiomers, with (R,R)-Reboxetine showing higher NET selectivity and lower off-target toxicity. Use chiral HPLC or nuclear magnetic resonance (NMR) to confirm enantiomeric ratios in synthesized batches. Pharmacokinetic studies in knockout rodents (e.g., NET-deficient mice) can isolate enantiomer-specific effects .
Q. What methodological considerations apply to integrating this compound into clinical trial meta-analyses?
Pool individual patient data (IPD) rather than aggregate data to account for heterogeneity in trial designs (e.g., dosing regimens, depression scales). Include covariates like hepatic/renal function, as Reboxetine’s clearance is reduced in these populations. Use fixed-effects models for homogeneous subgroups and random-effects models for heterogeneous cohorts .
Methodological Best Practices
- Experimental Design : Reference Hamilton Depression Rating Scale (HDRS) criteria for clinical endpoints .
- Data Reporting : Adhere to Beilstein Journal guidelines for compound characterization (e.g., elemental analysis, spectral data) and reproducibility .
- Ethical Compliance : For animal studies, follow ARRIVE guidelines for transparent reporting of housing, sample sizes, and randomization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
